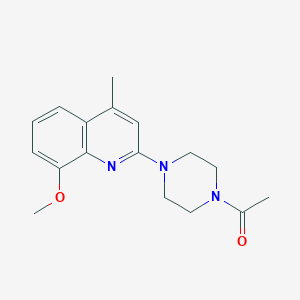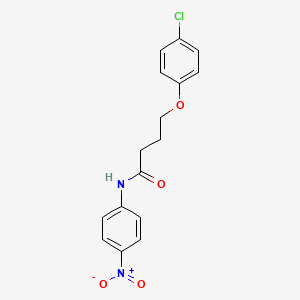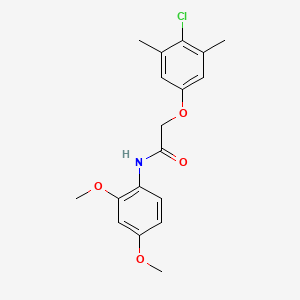![molecular formula C18H17ClN2O3S B5233659 N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBT-NPAA and is a member of the acrylamide family.
Wirkmechanismus
The mechanism of action of CBT-NPAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found that CBT-NPAA inhibits the activity of topoisomerase II and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBT-NPAA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cancer cell growth. In addition, CBT-NPAA has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CBT-NPAA is its potent anticancer and antimicrobial activity. This makes it a promising candidate for the development of new cancer drugs and antimicrobial agents. However, one of the major limitations of CBT-NPAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on CBT-NPAA. One of the most promising directions is the development of new cancer drugs based on CBT-NPAA. This involves the modification of the compound to increase its potency and reduce its toxicity. Another direction is the development of new antimicrobial agents based on CBT-NPAA. This involves the modification of the compound to increase its activity against specific bacteria and fungi. Finally, the mechanism of action of CBT-NPAA needs to be further elucidated to fully understand its potential applications.
Synthesemethoden
The synthesis of CBT-NPAA involves the reaction of 3-(4-nitrophenyl)acrylamide with 3-chlorobenzyl mercaptan in the presence of triethylamine. The reaction takes place at room temperature and yields CBT-NPAA as a yellow solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
CBT-NPAA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. It has been found that CBT-NPAA exhibits potent anticancer activity against various cancer cell lines. In addition, CBT-NPAA has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-3-1-2-15(12-16)13-25-11-10-20-18(22)9-6-14-4-7-17(8-5-14)21(23)24/h1-9,12H,10-11,13H2,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHOXGEKLMNPP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)

![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)
